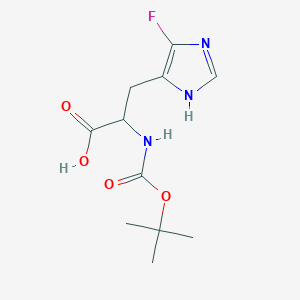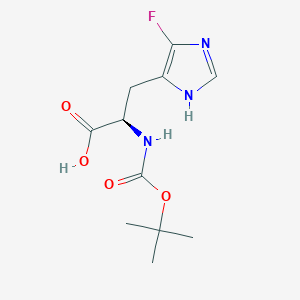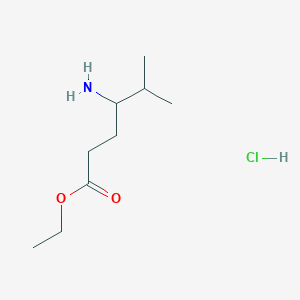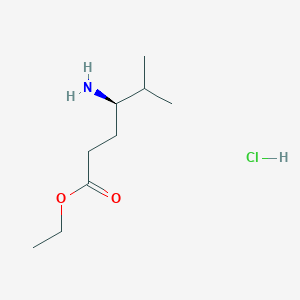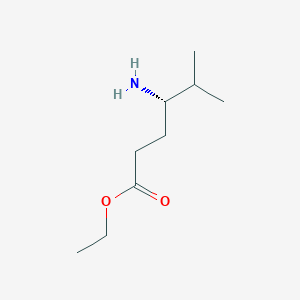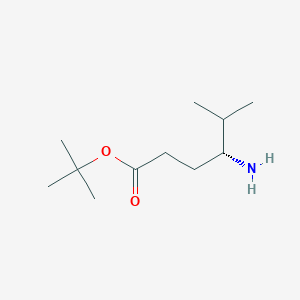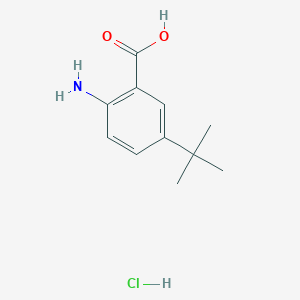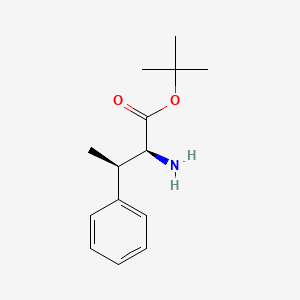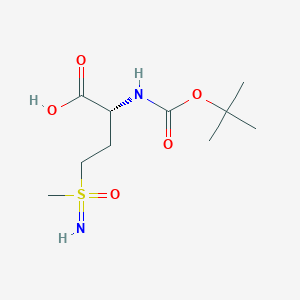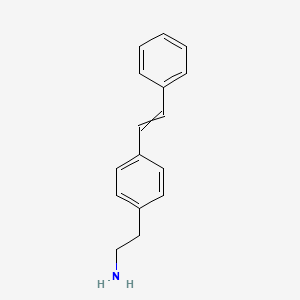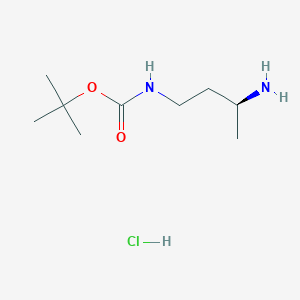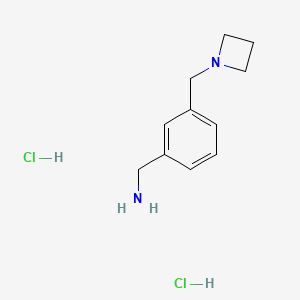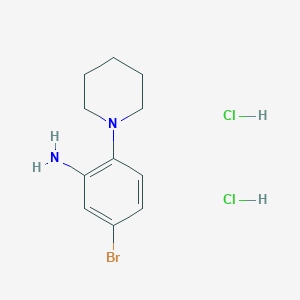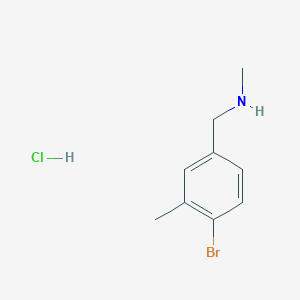
(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the benzyl ring, with a methylamine group attached to the benzyl carbon. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (4-Bromo-3-methylphenyl)methanol.
Conversion to Benzyl Chloride: The (4-Bromo-3-methylphenyl)methanol is converted to (4-Bromo-3-methylbenzyl) chloride using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) as reagents.
Amination: The (4-Bromo-3-methylbenzyl) chloride is then reacted with methylamine (CH₃NH₂) to form (4-Bromo-3-methyl-benzyl)-methyl-amine.
Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to a secondary or tertiary amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of (4-Hydroxy-3-methyl-benzyl)-methyl-amine or (4-Cyano-3-methyl-benzyl)-methyl-amine.
Oxidation: Formation of (4-Bromo-3-methylbenzaldehyde) or (4-Bromo-3-methylbenzoic acid).
Reduction: Formation of (3-Methyl-benzyl)-methyl-amine.
Scientific Research Applications
(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylphenyl)methanol
- (4-Bromo-3-methylbenzyl) chloride
- (4-Hydroxy-3-methyl-benzyl)-methyl-amine
Uniqueness
(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride is unique due to the presence of both a bromine atom and a methylamine group on the benzyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKDUGMPKBXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
